

A Technical Guide to 1-Methylindoline: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: 1-Methylindoline

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Abstract

1-Methylindoline, also known as N-methylindoline, is a heterocyclic amine that serves as a pivotal structural motif in medicinal chemistry and materials science. As the saturated analog of the aromatic 1-methylindole, its distinct three-dimensional conformation and chemical properties make it a valuable building block for designing complex molecular architectures. This guide provides an in-depth examination of **1-methylindoline**, covering its fundamental chemical identity, physicochemical properties, synthetic methodologies, and key applications. By synthesizing data from established chemical literature and supplier documentation, this document aims to be an essential resource for professionals leveraging this compound in their research and development endeavors.

Compound Identification and Molecular Structure

1-Methylindoline is structurally defined by a benzene ring fused to a five-membered nitrogen-containing ring, where the nitrogen atom is substituted with a methyl group and the C2-C3 bond is saturated. This saturation imparts a non-planar geometry, distinguishing it from its aromatic counterpart, 1-methylindole.

Caption: Molecular Structure of **1-Methylindoline**.

The core chemical and identifying information for **1-methylindoline** is summarized in the table below.

Identifier	Value	Source(s)
Molecular Formula	C ₉ H ₁₁ N	[1] [2] [3] [4]
Molecular Weight	133.19 g/mol	[1] [3] [5]
IUPAC Name	1-methyl-2,3-dihydroindole	[1] [3]
CAS Number	824-21-5	[1] [4] [5]
Synonyms	N-Methylindoline, 1-Methyl-2,3-dihydro-1H-indole	[1] [3] [4]
PubChem CID	55830	[1] [3]
InChIKey	FIRXFHJQGIJDB-UHFFFAOYSA-N	[1] [3]

Physicochemical Properties

The physical properties of **1-methylindoline** are critical for its handling, purification, and application in various reaction conditions. It exists as a liquid with a characteristic odor.

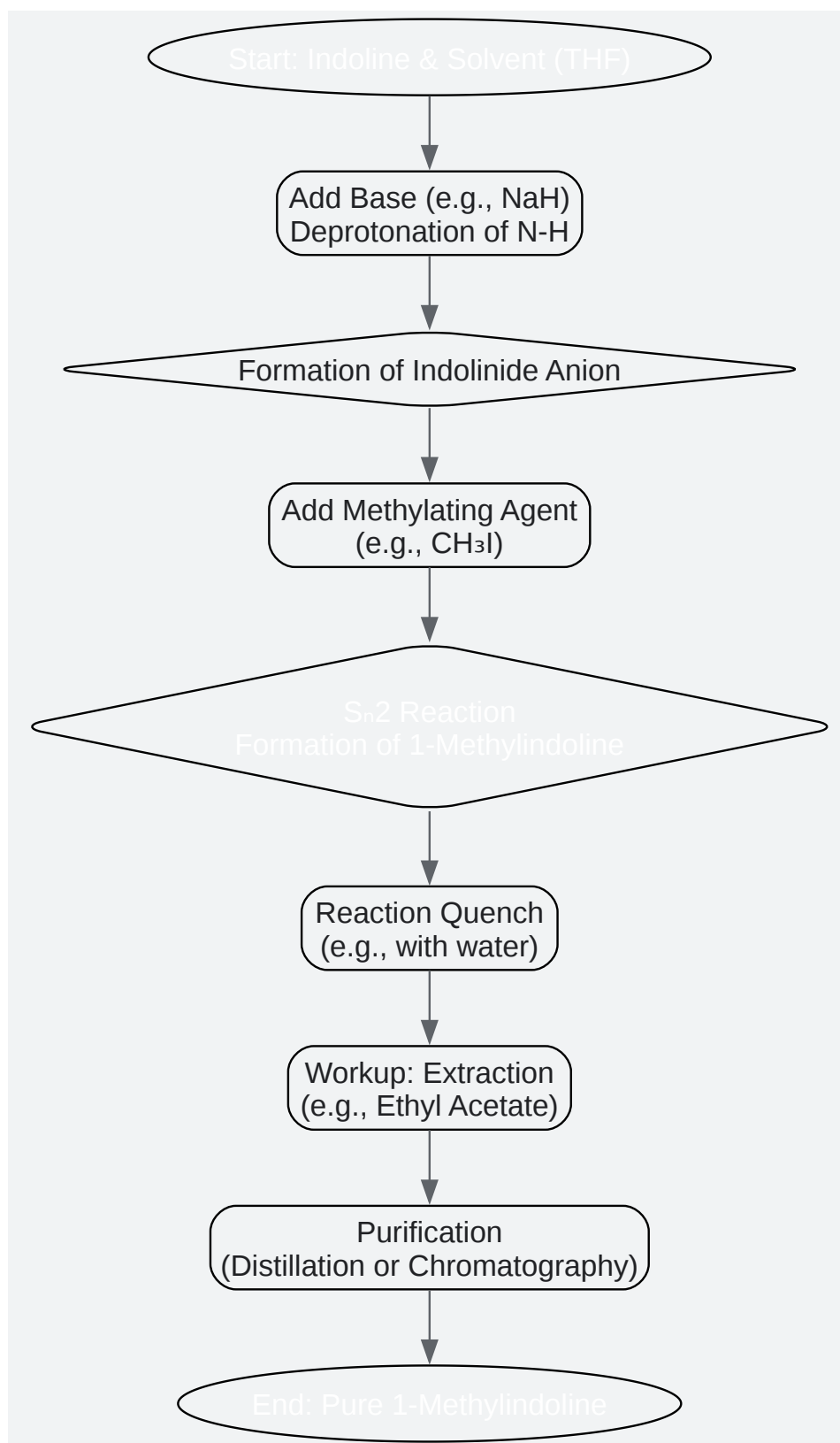
Property	Value	Source(s)
Appearance	Light yellow to yellow liquid	[5]
Boiling Point	223.6 °C at 760 mmHg 100-102 °C at 14 Torr	[1] [4] [5]
Density	1.027 g/cm ³	[1] [4]
Flash Point	80.9 °C	[1] [4]
Storage Temperature	2-8°C, Sealed in dry conditions	[5] [6]

Synthesis and Purification

Synthetic Strategy: Direct N-Alkylation

A robust and common method for the synthesis of **1-methylindoline** is the direct N-methylation of indoline. This approach is favored for its high efficiency and the commercial availability of the indoline precursor. The reaction involves the deprotonation of the secondary amine of indoline with a suitable base, followed by nucleophilic attack on a methylating agent like methyl iodide or dimethyl sulfate.

Expert Insight: The choice of base and solvent is crucial. A non-nucleophilic base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is ideal to prevent side reactions. The use of a phase-transfer catalyst can also be effective in biphasic systems.



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Caption: Workflow for the Synthesis of **1-Methylindoline**.

Experimental Protocol: N-Methylation of Indoline

This protocol describes a laboratory-scale synthesis of **1-methylindoline**. All operations should be performed in a well-ventilated fume hood.

- **Preparation:** To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF, 100 mL).
- **Deprotonation:** Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise with stirring.
- **Substrate Addition:** Slowly add indoline (1.0 equivalent) dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.
- **Methylation:** Add methyl iodide (CH₃I, 1.2 equivalents) dropwise, keeping the temperature at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours or until TLC analysis indicates complete consumption of the starting material.
- **Quenching:** Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C until no further gas evolution is observed.
- **Extraction:** Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
- **Washing & Drying:** Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- **Purification:** The crude product is purified by vacuum distillation to yield **1-methylindoline** as a light-yellow oil.^{[1][4][5]}

Self-Validation: The purity of the final product should be confirmed by ¹H NMR and ¹³C NMR spectroscopy to ensure the absence of starting material and over-alkylated quaternary ammonium salts.

Spectroscopic Characterization (Predicted)

While direct experimental spectra are best obtained on a specific sample, the expected NMR signals for **1-methylindoline** can be predicted based on its structure.

- ^1H NMR:
 - Aromatic Protons: Four distinct signals are expected in the aromatic region (~6.5-7.5 ppm), corresponding to the four protons on the benzene ring. Their multiplicities will depend on their coupling relationships (e.g., doublets, triplets).
 - Aliphatic Protons (C2 & C3): Two signals, each integrating to 2H, are expected for the methylene groups of the five-membered ring. These will likely appear as triplets around ~3.0-3.5 ppm due to vicinal coupling with each other.
 - N-Methyl Protons: A sharp singlet integrating to 3H is expected for the N-CH₃ group, typically appearing upfield around ~2.7-3.0 ppm.
- ^{13}C NMR:
 - Nine distinct signals are expected.
 - Aromatic Carbons: Six signals in the aromatic region (~110-155 ppm).
 - Aliphatic Carbons: Two signals for the C2 and C3 carbons in the aliphatic region (~30-60 ppm).
 - N-Methyl Carbon: One signal for the N-CH₃ carbon, typically in the range of ~35-45 ppm.

Reactivity and Applications in Drug Development

The **1-methylindoline** scaffold is of significant interest to medicinal chemists due to its unique combination of an aromatic system and a saturated, N-alkylated heterocyclic ring.

Core Reactivity

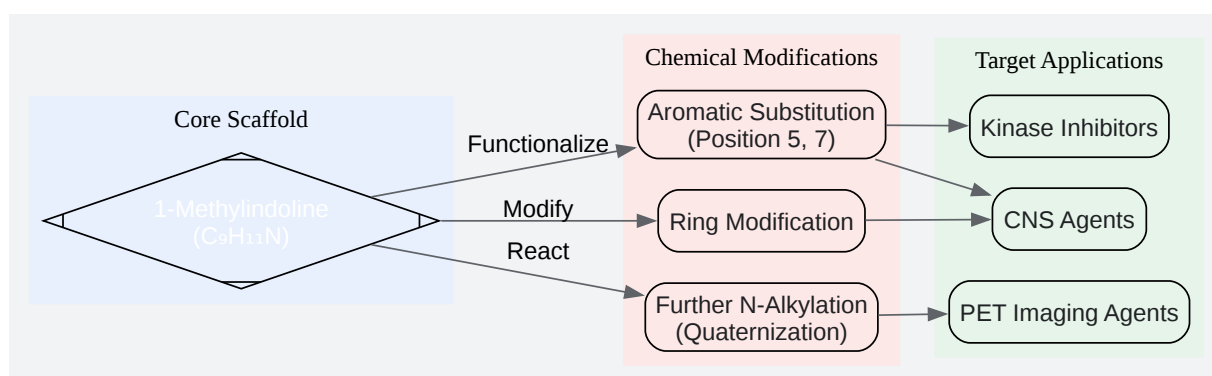
- Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The position of substitution is directed by the electron-donating nature of the fused amine ring system, typically favoring the 5- and 7-positions.

- Tertiary Amine: The nitrogen atom is basic and can be protonated or quaternized. Its lone pair influences the electron density of the aromatic ring.

Role as a Bioisostere and Scaffold

In drug design, replacing an aromatic ring system (like indole) with its saturated counterpart (indoline) is a common strategy to modulate physicochemical properties. This substitution can:

- Increase Three-Dimensionality: Moving from a flat indole to a puckered indoline scaffold can improve binding affinity by allowing for better shape complementarity with a protein's active site.
- Improve Solubility: Saturated heterocycles are often more soluble in aqueous media than their aromatic analogs.
- Alter Metabolic Profile: Saturation of the C2-C3 bond removes a potential site of oxidative metabolism, which can improve the compound's pharmacokinetic profile.



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Caption: **1-Methylindoline** as a versatile scaffold for drug discovery.

While direct applications for **1-methylindoline** are specific to proprietary development programs, its close analog, 1-methylindole, is a known reactant for preparing pharmaceutically active compounds, including non-receptor tyrosine kinase (Src kinase) inhibitors and PET

agents for imaging protein kinase C and glycogen synthase kinase-3.[7] The indoline core is a privileged structure found in numerous FDA-approved drugs, and N-methylation is a key step in optimizing lead compounds.

Safety and Handling

1-Methylindoline is classified as a hazardous chemical and must be handled with appropriate precautions.

- GHS Classification: Warning.[1]
- Hazard Statements:
 - H227: Combustible liquid.[1]
 - H315: Causes skin irritation.[1][8]
 - H319: Causes serious eye irritation.[1][8]
 - H335: May cause respiratory irritation.[1][8]
- Precautionary Measures:
 - Handling: Use only in a well-ventilated area or outdoors.[8] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8] Wash skin thoroughly after handling.[8] Wear protective gloves, protective clothing, eye protection, and face protection.[8]
 - Storage: Store in a well-ventilated place and keep the container tightly closed.[8] Store locked up.[8] Recommended storage is at 2-8°C.[5][6]
 - First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[8] If on skin, wash with plenty of soap and water.[8] If inhaled, remove the person to fresh air.[8]

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